Methyl 3-bromo-5-iodobenzoate
Overview
Description
Methyl 3-bromo-5-iodobenzoate is an organic compound with the molecular formula C8H6BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with bromine and iodine atoms, respectively. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Mechanism of Action
Target of Action
Methyl 3-bromo-5-iodobenzoate is a halogen substituted carboxylic acid It has been used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist .
Mode of Action
It is known to participate in regioselective heck cross-coupling reactions . In these reactions, it interacts with its targets, leading to the formation of new compounds.
Biochemical Pathways
It is involved in the synthesis of the thromboxane receptor antagonist via regioselective heck cross-coupling reactions . This suggests that it may influence pathways related to thromboxane receptors, which play a role in vasoconstriction and platelet aggregation.
Pharmacokinetics
Its solubility and lipophilicity, which can impact its bioavailability, have been reported . It has a Log S (ESOL) of -3.96, indicating it is soluble . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 1.88 .
Result of Action
Its use in the synthesis of the thromboxane receptor antagonist suggests that it may have an impact on cellular processes related to vasoconstriction and platelet aggregation .
Action Environment
It is recommended to be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-5-iodobenzoate can be synthesized through the esterification of 3-bromo-5-iodobenzoic acid. The typical procedure involves dissolving 3-bromo-5-iodobenzoic acid in methanol and adding a catalytic amount of concentrated sulfuric acid. The mixture is then heated under reflux for several hours, usually around 15 hours, under a nitrogen atmosphere. After the reaction is complete, the solution is cooled and concentrated under vacuum to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions similar to the laboratory methods. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, where the halogen atoms are replaced with aryl or alkynyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Cross-Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are often used along with bases like potassium carbonate in solvents like tetrahydrofuran.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted benzoates.
Coupling Products: Products from coupling reactions include biaryl compounds or alkynylbenzoates.
Scientific Research Applications
Methyl 3-bromo-5-iodobenzoate is utilized in several scientific research fields:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Researchers use it to create novel compounds with potential therapeutic effects, including anti-inflammatory and anticancer agents.
Material Science: It is employed in the synthesis of functional materials, such as liquid crystals and polymers.
Comparison with Similar Compounds
- Methyl 3-bromobenzoate
- Methyl 5-iodobenzoate
- Methyl 3-chloro-5-iodobenzoate
Comparison: Methyl 3-bromo-5-iodobenzoate is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual halogenation allows for more versatile reactivity in synthetic applications compared to compounds with only one halogen substituent. For instance, it can undergo selective reactions at either the bromine or iodine site, providing greater flexibility in designing synthetic routes .
Properties
IUPAC Name |
methyl 3-bromo-5-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSQONUPNHFBOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620509 | |
Record name | Methyl 3-bromo-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188813-07-2 | |
Record name | Methyl 3-bromo-5-iodobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188813-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-bromo-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-bromo-5-iodo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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